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Compound of Interest

Compound Name: (+)-Fenchone

Cat. No.: B1675204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for

the utilization of (+)-Fenchone as a flavoring agent in the food industry. This document covers

its sensory properties, regulatory status, analytical quantification, and relevant biological

activities, including its anti-inflammatory and antimicrobial effects.

Introduction to (+)-Fenchone
(+)-Fenchone is a bicyclic monoterpenoid and a ketone, naturally occurring in the essential oils

of various plants, most notably fennel (Foeniculum vulgare)[1]. It is a colorless oily liquid with a

characteristic camphor-like odor[1][2]. Due to its distinct aroma and flavor profile, (+)-
Fenchone is utilized as a flavoring agent in a variety of food products and is also found in

perfumery[1].

Chemical Structure:

IUPAC Name: (1S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula: C₁₀H₁₆O

Molar Mass: 152.23 g/mol

CAS Number: 4695-62-9[1]
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Regulatory Status and Safety
In the United States, d-Fenchone, which is (+)-Fenchone, has been granted "Generally

Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association

(FEMA) and is approved for food use by the FDA (21 CFR 121.1164). Toxicological studies

have indicated a low level of toxicity.

Applications in the Food Industry
(+)-Fenchone is used to impart a characteristic camphoraceous, herbal, and slightly minty

flavor to a wide range of food products. Its application is particularly prevalent in confectionery,

baked goods, and beverages.

Table 1: Typical Usage Levels of (+)-Fenchone in Food Products

Food Category
Average Usual Use Level
(ppm)

Maximum Use Level (ppm)

Baked Goods 9.86 13.02

Frozen Dairy 3.15 5.35

Soft Candy 7.25 9.99

Gelatin, Puddings 3.21 5.44

Non-alcoholic Beverages 1.08 3.10

Alcoholic Beverages 0.10 5.00

Source: FEMA, 1997b

Sensory Properties
The sensory profile of (+)-Fenchone is characterized by its camphoraceous, thujonic, and

woody notes with herbal and earthy undertones.

Table 2: Sensory Threshold of (+)-Fenchone
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Sensory Parameter Medium Threshold Concentration

Odor Water

Not explicitly found, but

described as having a strong

odor.

Taste Food Matrix

Not explicitly found, but

contributes a bitter aftertaste at

higher concentrations.

Experimental Protocols
Analytical Quantification of (+)-Fenchone in Food
Matrices
This protocol describes the quantification of (+)-Fenchone in a food matrix using Gas

Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of (+)-Fenchone in a given food sample.

Materials:

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Capillary column (e.g., HP-5MS)

Helium (carrier gas)

(+)-Fenchone standard

Methanol (HPLC grade)

Hexane (HPLC grade)

Anhydrous sodium sulfate

Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

Vortex mixer
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Centrifuge

Autosampler vials

Procedure:

Standard Preparation:

Prepare a stock solution of (+)-Fenchone (1000 µg/mL) in methanol.

Perform serial dilutions to prepare working standards ranging from 0.1 to 50 µg/mL.

Sample Preparation:

Liquid Samples (e.g., Beverages):

For clear beverages, a simple dilution with methanol may be sufficient.

For more complex matrices, a liquid-liquid extraction with hexane or a solid-phase

extraction (SPE) may be required to remove interfering compounds.

Solid Samples (e.g., Baked Goods, Candy):

Homogenize a known weight of the sample.

Perform a solvent extraction with methanol or hexane, followed by vortexing and

sonication.

Centrifuge the sample to separate the solid and liquid phases.

Collect the supernatant and dry it over anhydrous sodium sulfate.

If necessary, perform a cleanup step using SPE.

GC-MS Analysis:

Injector Temperature: 250 °C
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Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 234 °C at 3 °C/min,

then to 260 °C at 5 °C/min, and hold for 10 minutes.

Carrier Gas Flow Rate: 1 mL/min (Helium)

MS Transfer Line Temperature: 250 °C

Ion Source Temperature: 230 °C

Mass Spectrometer Mode: Full scan for identification and Selected Ion Monitoring (SIM)

for quantification.

Data Analysis:

Generate a calibration curve by plotting the peak area of the (+)-Fenchone standard

against its concentration.

Quantify the amount of (+)-Fenchone in the sample by comparing its peak area to the

calibration curve.

Workflow for GC-MS Quantification of (+)-Fenchone:

Sample & Standard Preparation

GC-MS Analysis

Data Processing

Prepare (+)-Fenchone Standards

Inject into GC-MS

Prepare Food Sample Extract

Generate Calibration Curve

Quantify (+)-Fenchone in Sample

Select & Screen Panelists Prepare Control & Test Samples Present Samples & Collect Data Analyze Results for Significance
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Inflammatory Stimulus
(e.g., LPS, TNF-α)

IKK Complex

IκBα Phosphorylation

IκBα Degradation

NF-κB Translocation
to Nucleus

Pro-inflammatory Gene Transcription
(TNF-α, IL-6, etc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for (+)-Fenchone as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675204#use-of-fenchone-as-a-flavoring-agent-in-
the-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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